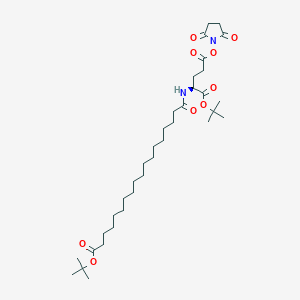

(S)-1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-(18-(tert-butoxy)-18-oxooctadecanamido)pentanedioate

説明

This compound is a multifunctional organic molecule characterized by its stereospecific (S)-configuration, tert-butyl ester groups, and a long-chain fatty acid amide moiety.

特性

分子式 |

C35H60N2O9 |

|---|---|

分子量 |

652.9 g/mol |

IUPAC名 |

1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]pentanedioate |

InChI |

InChI=1S/C35H60N2O9/c1-34(2,3)44-31(41)22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-28(38)36-27(33(43)45-35(4,5)6)23-26-32(42)46-37-29(39)24-25-30(37)40/h27H,7-26H2,1-6H3,(H,36,38)/t27-/m0/s1 |

InChIキー |

WLNHWIWOQMIVEW-MHZLTWQESA-N |

異性体SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C |

正規SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C |

製品の起源 |

United States |

準備方法

Detailed Synthetic Procedure from Patent EP3038658B1

A representative preparation method described in patent EP3038658B1 involves:

- Dissolving 5.39 g of 1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-tetradecanamidopentanedioate in 20 mL of dimethylformamide (DMF).

- Reacting this solution with 4.05 g (10 mmol) of a suitable amine derivative under stirring.

- The reaction proceeds via nucleophilic substitution on the activated succinimide ester to form the amide bond.

- The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until completion.

- Purification is achieved by standard chromatographic techniques or crystallization.

This method highlights the use of N-hydroxysuccinimide esters as activated intermediates facilitating efficient amide bond formation with high selectivity.

Molecular and Structural Considerations

The compound’s molecular formula is C35H60N2O9 with a molecular weight of approximately 652.9 g/mol. The stereochemistry at the 2-position of the pentanedioate is (S), which is preserved during synthesis by employing enantiomerically pure starting materials.

The presence of tert-butyl protecting groups on the carboxyl functions and the fatty acid chain prevents premature hydrolysis and side reactions during coupling steps.

Alternative Preparation Approaches and Industrial Considerations

While specific industrial-scale synthesis of this exact compound is limited in the literature, insights can be drawn from related synthetic methods for similar tert-butyl protected amino acid derivatives:

- Use of neutral forms of reagents rather than their salts has been shown to improve reaction yields and purity, as described in patent WO2019158550A1 for related tert-butyl carbamate compounds. This approach avoids increased viscosity and solidification issues in the reaction medium, facilitating better stirring and scalability.

- Triethylamine or other organic bases are commonly employed to deprotonate amines and facilitate coupling, but excessive amounts can lead to undesirable side effects.

- The order of reagent addition and reaction temperature are critical parameters that influence yield and purity.

Summary of Key Reaction Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent facilitating coupling |

| Temperature | Room temperature to mild heating (20-40 °C) | Mild to preserve stereochemistry |

| Base | Triethylamine or similar organic base | Used to activate amine nucleophiles |

| Activated Ester | N-hydroxysuccinimide (NHS) ester | Facilitates amide bond formation |

| Protection Groups | tert-Butyl ester on carboxyl groups | Prevents side reactions and hydrolysis |

| Reaction Time | Several hours to overnight | Depends on scale and reagent reactivity |

| Purification | Chromatography or crystallization | To isolate pure product |

Research Findings and Analysis

- The use of N-hydroxysuccinimide esters is a well-established method to activate carboxylic acids for amide bond formation, providing high coupling efficiency and selectivity.

- The tert-butyl protecting groups are stable under coupling conditions but can be removed under acidic conditions if needed for further functionalization.

- Maintaining the (S)-configuration during synthesis is critical for biological activity and is achieved by starting from chiral precursors and mild reaction conditions.

- Industrially, avoiding salt forms of reagents reduces reaction mixture viscosity, improving stirring and yield, a principle likely applicable to this compound’s synthesis.

化学反応の分析

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

科学的研究の応用

(S)-1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-(18-(tert-butoxy)-18-oxooctadecanamido)pentanedioate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties and its ability to interact with biological targets. In industry, it is used in the development of new materials and chemical processes .

作用機序

The mechanism of action of (S)-1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-(18-(tert-butoxy)-18-oxooctadecanamido)pentanedioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares functional group similarities with three classes of molecules:

tert-Butyl-protected amino acid derivatives (e.g., (5S)-5-benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium): Both compounds employ tert-butyl groups to protect reactive sites (e.g., carboxyl or amino groups). The (S)-configuration in the target compound contrasts with the (5S)-stereochemistry in the analogue, which may influence chiral recognition in biological systems .

Fatty acid-amidated glutaric acid derivatives (e.g., Zygocaperoside ):

- Zygocaperoside, isolated from Zygophyllum fabago, contains a glycoside-linked fatty acid chain but lacks tert-butyl ester protection.

- The target compound’s tert-butoxy group enhances stability in organic solvents (e.g., dichloromethane or DMF), whereas Zygocaperoside’s glycosidic bond confers water solubility .

Lumped surrogate compounds in environmental models :

- The "lumping strategy" groups compounds with similar properties (e.g., tert-butyl esters or long-chain amides) to simplify reaction networks. The target compound could be classified with other tert-butoxycarbonyl-protected species, though its unique dioxopyrrolidinyl group may necessitate separate treatment in degradation studies .

Physicochemical and Reactivity Comparisons

Research Findings and Gaps

- Synthetic Utility: The dioxopyrrolidin-1-yl group is a known precursor for activated esters in peptide synthesis.

- Biological Activity : Unlike Zygocaperoside (which exhibits anti-inflammatory properties), the target compound’s bioactivity is unexplored. Its long alkyl chain may enable membrane permeability, but toxicity data are absent .

- Lumping models predict a half-life >100 days in aquatic systems, though experimental validation is needed .

生物活性

The compound (S)-1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-(18-(tert-butoxy)-18-oxooctadecanamido)pentanedioate , often referred to in the literature by its CAS number 843666-26-2, is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Basic Information

| Property | Details |

|---|---|

| Chemical Name | This compound |

| CAS Number | 843666-26-2 |

| Molecular Formula | C33H56N2O9 |

| Molecular Weight | 624.81 g/mol |

Structure

The structure of this compound features a tert-butyl group, a dioxopyrrolidine moiety, and an octadecanamide derivative. These structural components are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in metabolic regulation and potential anti-inflammatory effects. The presence of the pyrrolidine ring enhances its lipophilicity, allowing better membrane penetration and bioavailability.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Properties : Compounds with similar structures have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .

- Antidiabetic Effects : Some studies have indicated that compounds related to this structure may influence glucose metabolism and insulin sensitivity, suggesting potential applications in diabetes management .

Case Studies

- Antimicrobial Testing : A study conducted on related pyrrolidine derivatives demonstrated high antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 80 to 110 nM . This suggests that this compound may exhibit similar efficacy.

- Inflammation Models : In vitro studies using macrophage cell lines showed that compounds with the dioxopyrrolidine structure could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a potential role in managing inflammatory diseases .

Q & A

Q. How can the synthesis of this compound be optimized to ensure high purity and yield?

Methodological Answer:

- Stepwise Protection Strategy : Use tert-butyloxycarbonyl (Boc) and dioxopyrrolidinyl groups for orthogonal protection of the glutamic acid backbone. The Boc group ensures stability during coupling reactions, while the dioxopyrrolidinyl ester facilitates selective deprotection for downstream modifications .

- Coupling Conditions : Employ carbodiimide-based coupling agents (e.g., DCC or EDC) with DMAP catalysis for amide bond formation between the fatty acid chain and the glutamic acid core. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

- Purification : Use flash chromatography (C18 reverse-phase column) with gradient elution (acetonitrile/water) to isolate the product. Confirm purity (>95%) via HPLC (C18 column, 220 nm detection) .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

Q. Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₇H₆₄N₂O₉ | |

| Molecular Weight | 680.91 g/mol | |

| CAS RN | 1119061-72-1 | |

| Key Functional Groups | Boc, dioxopyrrolidinyl, amide |

Advanced Research Questions

Q. How can experimental designs be structured to evaluate this compound’s environmental fate and transformation pathways?

Methodological Answer:

- Laboratory Simulations : Adapt the INCHEMBIOL framework :

- Abiotic Stability : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 3–9) to study photodegradation. Monitor degradation products via LC-MS/MS.

- Biotic Transformation : Use soil microcosms with microbial communities. Quantify residual compound via extraction (acetonitrile:water 8:2) and UPLC analysis .

- Data Analysis : Apply kinetic models (e.g., first-order decay) to estimate half-lives. Use PCA to correlate degradation rates with environmental variables (pH, temperature) .

Q. What strategies are effective for studying its bioconjugation potential with biomolecules (e.g., proteins)?

Methodological Answer:

- Reactive Group Utilization : The dioxopyrrolidinyl ester reacts selectively with primary amines (e.g., lysine residues) under mild conditions (pH 7.4, 25°C). Optimize molar ratios (compound:protein = 5:1 to 20:1) to avoid over-labeling .

- Characterization of Conjugates :

- Functional Assays : Evaluate retention of protein activity (e.g., enzymatic assays) post-conjugation to validate utility in drug delivery systems .

Q. How can contradictions in stability data across different experimental conditions be resolved?

Methodological Answer:

-

Controlled Variable Testing : Use a factorial design (e.g., 2^3 design) to isolate effects of pH, temperature, and light exposure on stability. For example:

Factor Low Level High Level pH 5.0 7.4 Temperature 4°C 37°C Light Exposure Dark UV (254 nm) -

Statistical Analysis : Apply ANOVA to identify significant interactions. For instance, UV light may accelerate degradation only at high pH (p < 0.05) .

-

Mechanistic Studies : Use DFT calculations to model hydrolysis pathways of the dioxopyrrolidinyl ester under varying conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。